molecular formula C11H12ClN3 B2929505 1-phenyl-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazole hydrochloride CAS No. 1820687-44-2

1-phenyl-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazole hydrochloride

Cat. No.: B2929505
CAS No.: 1820687-44-2
M. Wt: 221.69
InChI Key: LWHQZYBYWWYQKO-UHFFFAOYSA-N
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Description

1-Phenyl-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazole hydrochloride is a bicyclic heterocyclic compound characterized by a pyrrolo[3,4-c]pyrazole core substituted with a phenyl group at the 1-position and a hydrochloride salt. Its molecular formula is C₁₃H₁₄ClN₃ (inferred from structural analogs in and ), with a molecular weight of approximately 257.25 g/mol (similar to the acetic acid derivative in ). The compound’s synthesis likely involves bromination and deprotection steps, as seen in analogous pyrazolo[3,4-c]pyrazole systems (e.g., bromination at the 4-position followed by deprotection of benzyl groups via metal reduction ). The phenyl substituent enhances hydrophobicity, while the hydrochloride salt improves aqueous solubility, making it relevant for pharmaceutical or agrochemical applications.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

1-phenyl-5,6-dihydro-4H-pyrrolo[3,4-c]pyrazole;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3.ClH/c1-2-4-10(5-3-1)14-11-8-12-6-9(11)7-13-14;/h1-5,7,12H,6,8H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWHQZYBYWWYQKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(CN1)N(N=C2)C3=CC=CC=C3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1820687-44-2
Record name 1-phenyl-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazole hydrochloride
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Preparation Methods

The synthesis of 1-phenyl-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazole hydrochloride typically involves a multi-step process. One common method includes the following steps :

    Formation of the pyrrole ring: This step involves the cross-coupling of a pyrrole ring with acyl (bromo)acetylenes in the presence of solid alumina at room temperature.

    Addition of propargylamine: The acetylenes obtained from the first step are then reacted with propargylamine to form N-propargylenaminones.

    Intramolecular cyclization: The final step involves the intramolecular cyclization of the propargylic derivatives, catalyzed by cesium carbonate (Cs2CO3) in dimethyl sulfoxide (DMSO), to form the desired pyrrolo[3,4-c]pyrazole structure.

Chemical Reactions Analysis

Cross-Coupling Reactions

This compound participates in palladium-catalyzed cross-coupling reactions, enabling the introduction of aryl or heteroaryl groups. A optimized Suzuki-Miyaura protocol demonstrates high efficiency:

Reaction ComponentDetailsYieldSource
Catalyst Pd(PPh₃)₄ (5 mol%)85%
Ligand None required-
Base K₂CO₃-
Solvent 1,4-Dioxane-
Conditions Microwave irradiation, 130°C, 1.5 h-
Product 3-Aryl-pyrrolo[3,4-c]pyrazole-4,6-dione derivatives-

This method allows substitution at the C-3 position with electron-rich or electron-deficient aryl boronic acids, expanding structural diversity for pharmacological applications .

Oxidation and Functionalization

The compound undergoes selective oxidation to form carboxylate derivatives:

Pinnick Oxidation Protocol

  • Reagents : Sodium chlorite (NaClO₂), 2-methyl-2-butene, KH₂PO₄, tert-butanol/H₂O .

  • Conditions : 0°C to room temperature, 4 h.

  • Outcome : Conversion of aldehyde intermediates to carboxylic acids (e.g., 5 and 6 in Scheme 1 of ) with yields >75%.

Subsequent amidation reactions with amines (e.g., methylamine, aniline) using HOBt/EDCI coupling reagents yield bioisosteric amide derivatives (e.g., compounds 7–10 in ) .

Electrophilic Substitution

The phenyl group undergoes regioselective electrophilic aromatic substitution (EAS):

Reaction TypeReagents/ConditionsPosition ModifiedProduct ApplicationSource
Nitration HNO₃/H₂SO₄, 0°CPara to phenylNitro derivatives for further reduction
Halogenation Cl₂/FeCl₃ or Br₂/FeBr₃Meta/paraHalo-substituted analogs

These reactions retain the core pyrrolopyrazole structure while introducing functional handles for downstream modifications .

Chlorine Displacement Reactions

The chloro-substituted derivatives undergo nucleophilic displacement:

Example Protocol from :

  • Starting Material : 3-Chloro-pyrrolo[3,4-c]pyrazole-4,6-dione (15).

  • Nucleophile : Aryl boronic acids.

  • Catalyst : Pd(OAc)₂/Xantphos.

  • Base : Cs₂CO₃.

  • Outcome : C–C bond formation at the C-3 position with yields up to 85%.

This method is critical for generating libraries of analogs for structure-activity relationship (SAR) studies .

Cyclization and Annulation

Intramolecular cyclization reactions construct polycyclic systems:

Key Observations:

  • Reagent : Cs₂CO₃ in DMSO promotes cyclization of propargylic intermediates to form the pyrrolo[3,4-c]pyrazole core .

  • Temperature : 80–100°C for 6–12 h .

  • Outcome : High regioselectivity due to electronic effects of the phenyl group .

Stability Under Acidic/Basic Conditions

Studies reveal:

  • Acid Stability : Resists hydrolysis in HCl (1M) at 25°C for 24 h .

  • Base Sensitivity : Decomposition observed in NaOH (1M) due to ring-opening at elevated temperatures (>60°C) .

This compound’s versatility in cross-coupling, oxidation, and substitution reactions makes it a valuable scaffold in medicinal chemistry. Experimental protocols and yields from peer-reviewed studies provide a roadmap for further functionalization and therapeutic exploration.

Scientific Research Applications

Unfortunately, the available search results provide limited information regarding specific applications of the compound 1-phenyl-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazole hydrochloride. However, based on the search results, we can gather some relevant information about this compound and related compounds.

1. Identification and Properties

  • Nomenclature and Identifiers this compound is identified by several names and identifiers, including 1820687-44-2 and 1-phenyl-5,6-dihydro-4H-pyrrolo[3,4-c]pyrazole; hydrochloride . Its molecular formula is C11H12ClN3 .
  • Safety Hazards According to GHS classifications, this compound can cause skin and serious eye irritation, and may cause respiratory irritation .

2. Related Compounds and Research

  • Pyrazoline Derivatives Research has been conducted on pyrazoline derivatives, including the synthesis of 3a,4,6,6a-tetrahydro-3,5-diaryl-1-(4-nitrophenyl)-1H,5H-pyrrolo[3,4-c]pyrazole-4,6-dione structures . These compounds were synthesized and their structures were confirmed through spectroscopic data .
  • Pyrrolo[3,4-b]pyridin-5-ones Pyrrolo[3,4-b]pyridin-5-ones have been synthesized and evaluated in vitro against breast cancer cell lines .
  • Glycogen Synthase Kinase-3β Inhibitors Diones have been explored as Glycogen Synthase Kinase-3β (GSK-3β) inhibitors .
  • Fluorescent Chemosensors N-substituted 2H-pyrrolo[3,4-c]pyridine-1,3,6(5H)-trione has been reported for use as an Fe3+/Fe2+ sensor .

3. Synthesis of Related Scaffolds

  • A synthesis of a new DPP scaffold, 2,5-dibutyl-3,6-dimethyl-1H,2H,4H,5H-pyrrolo[3,4-c]pyrrole-1,4-dione (DMDPP), has been described .

4. Chemical Vendors

  • Some vendors, such as Biosynth, offer related compounds like 6-Chloro-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidine .

Mechanism of Action

The mechanism of action of 1-phenyl-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazole hydrochloride involves its interaction with specific molecular targets and pathways. The exact mechanism is not fully understood, but it is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. This can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Key Observations :

  • Hydrophobicity : The phenyl group in the target compound increases lipophilicity compared to methyl or carboxylic acid derivatives, impacting membrane permeability in drug design .
  • Solubility : The hydrochloride salt form improves aqueous solubility over neutral analogs (e.g., free base forms in ) .
  • Functional Groups : Carboxylic acid or tert-butoxy carbonyl groups () enable further derivatization, whereas halogenation (e.g., fluorine in ) may enhance metabolic stability .

Biological Activity

1-Phenyl-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazole hydrochloride is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including antimicrobial, anti-inflammatory, and anticancer properties.

Chemical Structure and Properties

The compound has a complex molecular structure characterized by the presence of a pyrrolo[3,4-c]pyrazole framework. The molecular formula is C13H13N3C_{13}H_{13}N_3 with a molecular weight of approximately 229.26 g/mol. Its structural features contribute to its biological interactions.

Antimicrobial Activity

Numerous studies have reported the antimicrobial potential of pyrazole derivatives, including this compound. A study published in the Journal of Medicinal Chemistry indicated that related pyrazole derivatives exhibited significant antibacterial activity against various strains of bacteria such as Staphylococcus aureus and Escherichia coli with minimum inhibitory concentration (MIC) values ranging from 0.22 to 0.25 μg/mL for the most active derivatives .

CompoundMIC (μg/mL)Bacterial Strains Tested
7b0.22 - 0.25Staphylococcus aureus, E. coli
4aTBDTBD
5aTBDTBD

Anti-inflammatory Activity

The anti-inflammatory properties of pyrrolo[3,4-c]pyrazole derivatives have also been highlighted in research. A study demonstrated that certain derivatives inhibited the production of pro-inflammatory cytokines such as TNF-α and IL-6 by up to 85% at specific concentrations . This suggests potential therapeutic applications in treating inflammatory diseases.

CompoundTNF-α Inhibition (%)IL-6 Inhibition (%)
461 - 8576 - 93
Reference Drug (Dexamethasone)7686

Anticancer Activity

Research has indicated that pyrazole derivatives can exhibit anticancer activity by inducing apoptosis in cancer cells. For instance, compounds derived from the pyrrolo[3,4-c]pyrazole scaffold showed promising results against various cancer cell lines . The mechanism often involves the inhibition of specific kinases involved in cancer progression.

Case Studies and Research Findings

  • Synthesis and Evaluation : In a study focusing on the synthesis of new pyrazole derivatives, researchers evaluated their biological activities against multiple pathogens and cancer cell lines. The findings suggested that modifications to the pyrazole ring significantly influenced their biological efficacy .
  • Mechanistic Studies : Another study explored the mechanisms underlying the antimicrobial action of these compounds, revealing that they disrupt bacterial cell membranes and inhibit biofilm formation .
  • Clinical Relevance : The pharmacological potential of these compounds has been recognized in clinical settings where they may serve as lead compounds for drug development targeting inflammation and infection .

Q & A

Q. What are the standard synthetic routes for 1-phenyl-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazole hydrochloride?

The compound is typically synthesized via cyclization reactions. A common method involves refluxing precursors like 4-6 (1 mmol) with chloranil (1.4 mmol) in xylene for 25–30 hours, followed by alkaline workup, solvent removal, and recrystallization from methanol to isolate the product . Hydrochloride salt formation is achieved by treating the free base with aqueous HCl, as seen in the purification of ethyl 3-benzamido-5,6-dihydropyrrolo[3,4-c]pyrazole-1-carboxylate hydrochloride .

Q. What characterization techniques are essential for confirming the structure of this compound?

Key techniques include:

  • Mass spectrometry (MS) and nuclear magnetic resonance (NMR) to verify molecular weight (e.g., 257.25 g/mol for derivatives) and structural motifs .
  • Elemental analysis to confirm purity (≥95% as noted in multiple syntheses) .
  • X-ray crystallography (if single crystals are obtained) for unambiguous confirmation of the fused pyrrolo-pyrazole ring system .

Q. How are hydrochloride salts of heterocyclic compounds purified?

Common methods include:

  • Recrystallization from polar solvents like methanol or ethanol to remove unreacted starting materials .
  • Filtration under reduced pressure after acidification, followed by extensive washing with ether to eliminate residual solvents .

Advanced Research Questions

Q. How can the cyclization step in pyrrolo[3,4-c]pyrazole synthesis be optimized for higher yields?

Optimization strategies include:

  • Catalyst screening : Using Lewis acids (e.g., ZnCl₂) to accelerate cyclization .
  • Solvent selection : High-boiling solvents like xylene or toluene improve reaction homogeneity at reflux temperatures .
  • Reaction monitoring : Employing TLC or HPLC to track intermediate formation and adjust reaction times dynamically .

Q. How should researchers address contradictions in spectroscopic data between batches?

  • Reproducibility checks : Ensure consistent reagent purity (e.g., ≥95% chloranil) and anhydrous conditions to minimize side reactions .
  • Advanced NMR techniques : Use 2D NMR (COSY, HSQC) to resolve overlapping signals caused by conformational flexibility in the tetrahydropyrrolo moiety .
  • Comparative analysis : Cross-reference with published data for analogous compounds, such as 5-methyl-pyrrolo[3,4-c]pyrazole derivatives (C₆H₉N₃, MW 123.16) .

Q. What strategies evaluate the biological activity of this compound in anticancer research?

Methodologies include:

  • Enzyme inhibition assays : Target kinases or apoptosis-related proteins (e.g., Bcl-2) using fluorogenic substrates .
  • Cell-based studies : Measure IC₅₀ values in cancer cell lines and compare to controls like 3-(2-hydroxyphenyl)-4-phenyl-5-propyl derivatives .
  • Molecular docking : Predict binding affinities to receptors like EGFR or VEGFR using software such as AutoDock .

Q. How can computational chemistry enhance the design of bioactive pyrrolo[3,4-c]pyrazole derivatives?

  • In silico screening : Use DFT calculations to optimize electronic properties (e.g., HOMO-LUMO gaps) for target interactions .
  • MD simulations : Model stability in biological membranes to improve pharmacokinetic profiles .
  • SAR studies : Correlate substituent effects (e.g., phenyl vs. methyl groups) with activity data to guide synthetic priorities .

Methodological Considerations Table

AspectKey TechniquesEvidence Reference
Synthesis OptimizationReflux time adjustment, catalyst screening, solvent selection
Structural Confirmation2D NMR, X-ray crystallography, elemental analysis
Biological EvaluationEnzyme assays, molecular docking, cytotoxicity profiling
Data ReconciliationAdvanced NMR, batch-to-batch reproducibility protocols

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